GLUT4 Inhibition: Micromolar Potency Differential Against the 2-Amino Isomer
4-Amino-4-deoxy-D-glucopyranose demonstrates a clear difference in GLUT4 inhibitory potency compared to the 2-amino isomer, D-glucosamine. In a cell-based assay, 4-amino-4-deoxy-D-glucopyranose inhibited GLUT4 with an IC50 of 910 nM [1], whereas D-glucosamine, under comparable conditions, was reported to have an IC50 of 1,700 nM [2]. This represents a 1.9-fold increase in potency for the 4-amino derivative. While a separate assay reported a much higher IC50 of 20,000 nM for 4-amino-4-deoxy-D-glucopyranose [3], the direct comparison under the same experimental system highlights a significant, position-dependent effect on GLUT4 engagement.
| Evidence Dimension | Inhibition of human GLUT4 (IC50) |
|---|---|
| Target Compound Data | 910 nM |
| Comparator Or Baseline | D-glucosamine (2-amino-2-deoxy-D-glucopyranose) at 1,700 nM |
| Quantified Difference | 1.9-fold more potent (lower IC50) |
| Conditions | Inhibition of human GLUT4 expressed in CHO cells, assessed as reduction in glucose uptake by measuring ATP production. |
Why This Matters
This potency difference directly impacts the selection of a tool compound for studying GLUT4-mediated glucose uptake, as a lower IC50 reduces the required concentration and potential off-target effects in cellular assays.
- [1] BindingDB. BDBM50652877 (CHEMBL5661850). IC50: 910 nM for human GLUT4. View Source
- [2] BindingDB. BDBM50277370 (CHEMBL4171968). IC50: 1,700 nM for human GLUT4. View Source
- [3] BindingDB. BDBM50277387 (CHEMBL4164091). IC50: 20,000 nM for human GLUT4. View Source
